2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure , has been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These compounds, including DPA-714, are designed with a fluorine atom, allowing for fluorine-18 labeling and in vivo imaging to study neuroinflammatory processes. This application highlights the chemical's potential in developing radioligands for neuroimaging and understanding neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial and Antifolate Activities
The chemical structure's versatility has been explored in synthesizing various heterocyclic compounds incorporating the antipyrine moiety, demonstrating significant antimicrobial activity. These synthesized compounds, by modifying the core structure, have shown potential as antimicrobial agents, emphasizing the structure's relevance in developing new therapeutic agents (Bondock et al., 2008).
Herbicidal Activities
Research into N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has demonstrated the chemical structure's potential in agricultural applications, specifically as herbicides. These studies reveal the compound's efficacy in inhibiting unwanted plant growth, indicating its utility in developing new herbicidal agents (Fu-b, 2014).
Antitumor Agents
Compounds related to the provided chemical structure have been synthesized and evaluated for their anticancer activity. These studies include the design and synthesis of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, investigating the effects of C9-methyl substitution and C8-C9 conformational restriction on their antifolate and antitumor activities. This research underscores the compound's significance in oncology, particularly in designing new antitumor agents (Gangjee et al., 2000).
Properties
IUPAC Name |
2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-11-6-12(2)9-22(8-11)15-4-5-18-17(20-15)25-10-16(23)19-14-7-13(3)24-21-14/h4-5,7,11-12H,6,8-10H2,1-3H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUYNSRWGFTMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NC3=NOC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.